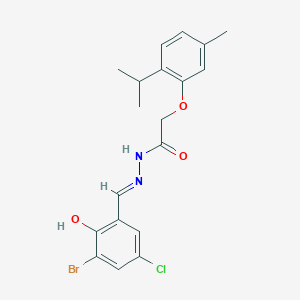![molecular formula C15H9ClN4O B6063516 4-(10-chloro[1,2,4]triazolo[1,5-c]quinazolin-2-yl)phenol](/img/structure/B6063516.png)
4-(10-chloro[1,2,4]triazolo[1,5-c]quinazolin-2-yl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(10-chloro[1,2,4]triazolo[1,5-c]quinazolin-2-yl)phenol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a heterocyclic organic compound that is synthesized through a multi-step process.
Mécanisme D'action
The mechanism of action of 4-(10-chloro[1,2,4]triazolo[1,5-c]quinazolin-2-yl)phenol is not yet fully understood. However, studies have shown that it acts by inhibiting various cellular pathways involved in cancer cell growth and proliferation. It has also been shown to inhibit the activity of various enzymes involved in inflammation.
Biochemical and Physiological Effects:
The compound 4-(10-chloro[1,2,4]triazolo[1,5-c]quinazolin-2-yl)phenol has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a critical mechanism in preventing cancer growth. It has also been shown to reduce the production of pro-inflammatory cytokines, which are involved in the development of various inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the significant advantages of using 4-(10-chloro[1,2,4]triazolo[1,5-c]quinazolin-2-yl)phenol in lab experiments is its potent anti-cancer and anti-inflammatory activity. This makes it an excellent candidate for studying the mechanisms involved in cancer growth and inflammation. However, one of the limitations of using this compound is its complex synthesis process, which can make it challenging to produce in large quantities.
Orientations Futures
There are several future directions for research involving 4-(10-chloro[1,2,4]triazolo[1,5-c]quinazolin-2-yl)phenol. One of the potential directions is to study its potential as an anti-viral agent, where it has shown promising results in inhibiting the replication of various viruses. Another potential direction is to study its potential as a neuroprotective agent, where it has shown promising results in reducing neuroinflammation. Additionally, further studies can be conducted to understand the exact mechanism of action of this compound and to optimize its synthesis process for large-scale production.
Conclusion:
In conclusion, 4-(10-chloro[1,2,4]triazolo[1,5-c]quinazolin-2-yl)phenol is a heterocyclic organic compound that has gained significant attention in scientific research due to its potential applications in various fields. Its potent anti-cancer and anti-inflammatory activity make it an excellent candidate for studying the mechanisms involved in cancer growth and inflammation. Further research is needed to fully understand its mechanism of action and to optimize its synthesis process for large-scale production.
Méthodes De Synthèse
The synthesis of 4-(10-chloro[1,2,4]triazolo[1,5-c]quinazolin-2-yl)phenol involves several steps. The first step involves the reaction between 2-aminobenzoic acid and 2-chlorobenzoyl chloride in the presence of triethylamine to form 2-(2-chlorobenzoyl)benzoic acid. The second step involves the reaction between 2-(2-chlorobenzoyl)benzoic acid and thionyl chloride to form 2-(2-chlorobenzoyl)benzoyl chloride. The third step involves the reaction between 2-(2-chlorobenzoyl)benzoyl chloride and 4-amino-5-chloro-2-methoxybenzoic acid in the presence of triethylamine and N,N-dimethylformamide to form 4-(10-chloro[1,2,4]triazolo[1,5-c]quinazolin-2-yl)phenol.
Applications De Recherche Scientifique
The compound 4-(10-chloro[1,2,4]triazolo[1,5-c]quinazolin-2-yl)phenol has found applications in various scientific research fields. One of the significant applications is in the field of medicinal chemistry, where it has been studied for its potential as an anti-cancer agent. Studies have shown that this compound has potent anti-cancer activity against various cancer cell lines. It has also been studied for its potential as an anti-inflammatory agent, where it has shown promising results in reducing inflammation.
Propriétés
IUPAC Name |
4-(10-chloro-[1,2,4]triazolo[1,5-c]quinazolin-2-yl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClN4O/c16-11-2-1-3-12-13(11)15-18-14(19-20(15)8-17-12)9-4-6-10(21)7-5-9/h1-8,21H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKRWPDTZTIZJGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)C3=NC(=NN3C=N2)C4=CC=C(C=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(10-Chloro[1,2,4]triazolo[1,5-c]quinazolin-2-yl)phenol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{1-[(2-methylphenyl)amino]ethylidene}-2,4(3H,5H)-thiophenedione](/img/structure/B6063446.png)
![N-allyl-N-{[2-[(cyclopropylmethyl)sulfonyl]-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}-2-propen-1-amine](/img/structure/B6063456.png)

![N-ethyl-2-(4-hydroxy-1-piperidinyl)-N-({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)acetamide](/img/structure/B6063462.png)
![1-(4-chlorophenyl)-5-({[2-(4-fluorophenyl)ethyl]amino}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6063478.png)
![7-(cyclobutylmethyl)-2-(1-methyl-4-piperidinyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6063483.png)
![methyl 2-anilino-5-[(5-methyl-2-furyl)methylene]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6063488.png)
![1-{2-[2-(2-methylphenyl)-1-pyrrolidinyl]-2-oxoethyl}-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole](/img/structure/B6063500.png)
![2-{[4-benzyl-3-(2-hydroxyethyl)-1-piperazinyl]methyl}phenol](/img/structure/B6063503.png)

![(2-methoxyethyl){1-methyl-2-[3-(trifluoromethyl)phenyl]ethyl}amine](/img/structure/B6063530.png)
![N-[1-(cyclohexylmethyl)-5-oxo-3-pyrrolidinyl]-5-methyl-2-pyrazinecarboxamide](/img/structure/B6063546.png)
![N-methyl-N-{[2-(methylsulfonyl)-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}-2-phenoxyethanamine](/img/structure/B6063550.png)
![4-[4-(4-chlorobenzyl)-1-piperazinyl][1]benzofuro[3,2-d]pyrimidine hydrochloride](/img/structure/B6063552.png)